![molecular formula C6H7FN2O2 B3007907 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 1936196-92-7](/img/structure/B3007907.png)
4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This specific compound has a fluorine atom at the 4th position and two methyl groups at the 1st and 3rd positions of the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazones with α-bromo ketones . Other methods include the reaction of 1,3-diols with arylhydrazines . A new process for the synthesis of 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves a direct fluorination reaction with a fluorination gas .Molecular Structure Analysis
The molecular formula of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is C6H7FN2O2 . It has a molecular weight of 158.13 . The structure includes a five-membered pyrazole ring with a fluorine atom and two methyl groups attached to it .Chemical Reactions Analysis
Pyrazole compounds are known to undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions . They can also undergo oxidation reactions when heated in DMSO under oxygen .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 211-212°C .Scientific Research Applications
Medicine: Antileishmanial and Antimalarial Applications
4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These compounds exhibit potent antileishmanial and antimalarial activities, which are crucial in the fight against these diseases affecting millions worldwide.
Agriculture: Herbicide Development
In the agricultural sector, pyrazole derivatives are utilized for synthesizing compounds used in herbicides . The structural flexibility of pyrazole allows for the creation of various analogs that can be effective in controlling weed growth, thus supporting crop protection.
Material Science: Catalysts in Chemical Reactions
The pyrazole ring, including its fluorinated derivatives, is often used in material science as a component in catalysts for chemical reactions such as the Suzuki–Miyaura coupling . These catalysts are vital for creating new materials and chemicals through bond-forming processes.
Chemical Industry: Synthesis of Heterocyclic Compounds
In the chemical industry, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid serves as a building block for synthesizing a wide range of heterocyclic compounds . These compounds are integral to various chemical products and processes, including pharmaceuticals and dyes.
Environmental Science: Eco-Friendly Chemical Processes
This compound is involved in the development of eco-friendly chemical processes. For example, it can be used in conjunction with resinous, non-toxic, and thermally stable catalysts like Amberlyst-70, which offer environmentally friendly attributes for chemical synthesis .
Biochemistry: Aryl Hydrocarbon Receptor Studies
In biochemistry, pyrazole derivatives are studied for their interaction with the aryl hydrocarbon receptor, which plays a role in suppressing osteogenesis in mesenchymal stem cells . This research has implications for understanding and treating conditions like arthritis.
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions could involve exploring the potential pharmacological effects of this compound. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . Therefore, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives could be potential candidates for the development of new antileishmanial and antimalarial agents. Further studies could also focus on optimizing the synthesis process and exploring other potential applications of this compound in various fields.
properties
IUPAC Name |
4-fluoro-2,5-dimethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTZOKWYVTYSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid |
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